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Compound of Interest

5-Thiophen-2-yl-isoxazole-3-
Compound Name:
carbaldehyde

Cat. No.: B1333437

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential biological significance of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde.
The information is curated for professionals in the fields of chemical research and drug
development.

Chemical Structure and Identifiers

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a heterocyclic organic compound featuring a
central isoxazole ring substituted with a thiophene group at the 5-position and a carbaldehyde
(formyl) group at the 3-position.

Table 1: Chemical Identifiers and Properties
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Identifier/Property Value Reference
Molecular Formula C8H5NO2S [1]
Molecular Weight 179.20 g/mol [2]

5-(thiophen-2-yl)-1,2-oxazole-
IUPAC Name [1]
3-carbaldehyde

SMILES 0O=Cclcc(onl)-c2cccs2 [1]

INChl=1S/C8H5N0O2S/c10-5-6-
InChl (1]
4-7(11-9-6)8-2-1-3-12-8/h1-5H

ICENILRKNUKRPB-
InChliKey [1]
UHFFFAOYSA-N

Physical Form Solid [2]

Chemical Structure Diagram
Caption: 2D structure of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde.

Physicochemical and Spectral Data

While specific experimental spectral data for 5-Thiophen-2-yl-isoxazole-3-carbaldehyde is
not widely available in the cited literature, predicted data and characteristics of similar
compounds are summarized below.

Table 2: Predicted Physicochemical and Spectral Properties
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Predicted
Property L. Reference
Value/Characteristic

XlogP 15 [1]
Monoisotopic Mass 179.0041 Da [1]
Predicted [M+H]+ 180.01138 m/z [1]

Aldehyde proton (CHO): ~9.9-
) 10.1 ppm; Thiophene and o
Predicted 1H NMR ) ) Based on similar structures[3]
isoxazole ring protons: ~7.0-

8.5 ppm.

Carbonyl carbon (C=0): ~180-
Predicted 13C NMR 190 ppm; Aromatic carbons: Based on similar structures[3]
~110-160 ppm.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of 5-Thiophen-2-yl-isoxazole-3-
carbaldehyde is not readily available. However, based on established methods for the
synthesis of 3-formyl-5-substituted isoxazoles, a plausible synthetic route is proposed. A
common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an
alkyne.

Proposed Synthetic Pathway

A plausible synthesis could involve the reaction of thiophene-2-carboxaldehyde oxime with an
appropriate three-carbon building block that can be subsequently converted to the aldehyde
functionality. A more direct approach would be the cycloaddition of a thiophene-containing
nitrile oxide with a suitable acetylene derivative bearing a protected aldehyde group.

Experimental Protocol: A Plausible [3+2] Cycloaddition Approach

This protocol is a hypothetical procedure based on general methods for isoxazole synthesis.[4]

[5]16]

Step 1: Generation of Thiophene-2-carbonitrile oxide
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e To a solution of thiophene-2-carboxaldehyde oxime (1 equivalent) in a suitable solvent such
as dichloromethane or THF, add a mild oxidizing agent like N-chlorosuccinimide (NCS) or
sodium hypochlorite in the presence of a base (e.g., triethylamine) at 0 °C.

« Stir the reaction mixture at room temperature and monitor the formation of the nitrile oxide by
thin-layer chromatography (TLC).

Step 2: Cycloaddition with an Acetaldehyde Equivalent

» To the in-situ generated thiophene-2-carbonitrile oxide, add propargy! aldehyde diethyl acetal
(1.1 equivalents).

» Allow the reaction to proceed at room temperature for several hours to overnight, monitoring
by TLC.

Step 3: Deprotection of the Aldehyde

e Upon completion of the cycloaddition, concentrate the reaction mixture under reduced
pressure.

e Dissolve the residue in a mixture of an organic solvent (e.g., acetone) and aqueous acid
(e.g., 1M HCI).

» Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
Step 4: Work-up and Purification

o Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate
solution).

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of hexane and ethyl acetate) to yield 5-Thiophen-2-yl-isoxazole-3-
carbaldehyde.
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Synthetic Workflow Diagram

Proposed Synthetic Workflow

R
e (2+2) Cycloadition rotected Isoxazole

Thiophene-2-carboxaldehyde oxime:

Oxidation (€.g., NCS)

‘Thiophene-2-carbonitrile oxide

Propargy aldehyde diethyl acetal

Click to download full resolution via product page

Caption: A plausible workflow for the synthesis of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde.

Biological Activity and Potential Applications

The isoxazole ring is a well-established pharmacophore found in numerous FDA-approved
drugs.[7] Similarly, thiophene derivatives exhibit a wide range of biological activities. The
combination of these two heterocycles in a single molecule makes 5-Thiophen-2-yl-isoxazole-
3-carbaldehyde a compound of significant interest for drug discovery.

While specific biological data for the title compound is limited, research on closely related 5-
(thiophen-2-yl)isoxazoles has identified them as promising anti-breast cancer agents.[8][9]
These studies suggest that the 5-(thiophen-2-yl)isoxazole scaffold can exhibit potent and
selective cytotoxicity against cancer cell lines.

Potential Mechanism of Action: Estrogen Receptor a (ERa) Antagonism

In silico and in vitro studies on certain 5-(thiophen-2-yl)isoxazole derivatives have indicated that
they may exert their anti-cancer effects by acting as antagonists of the estrogen receptor alpha
(ER0).[8][9] ERa is a key driver in the proliferation of a significant portion of breast cancers.

Proposed Signaling Pathway
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Proposed Mechanism of ERa Antagonism
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Caption: A proposed signaling pathway for the anti-cancer activity of 5-(thiophen-2-yl)isoxazole
derivatives.
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It is important to note that while this provides a potential avenue for the biological activity of 5-
Thiophen-2-yl-isoxazole-3-carbaldehyde, experimental validation for this specific compound
is required. The aldehyde functionality at the 3-position could influence its binding affinity and
overall activity compared to other derivatives.

Summary and Future Directions

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a structurally interesting heterocyclic
compound with potential for further investigation in medicinal chemistry. The presence of both
the isoxazole and thiophene moieties suggests a likelihood of biological activity. Future
research should focus on:

o Definitive Synthesis and Characterization: Development and publication of a detailed,
reproducible synthetic protocol and full spectral characterization (NMR, MS, IR).

» Biological Screening: Evaluation of the compound's activity against a panel of cancer cell
lines, particularly those that are ERa-positive.

¢ Mechanism of Action Studies: If activity is confirmed, detailed studies to elucidate the precise
molecular targets and signaling pathways involved.

o Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to
understand the role of the carbaldehyde group and other structural features in determining
biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring
the chemical and biological properties of 5-Thiophen-2-yl-isoxazole-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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